Ethyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate
Overview
Description
Scientific Research Applications
Microwave-mediated Synthesis
A study by Eynde et al. (2001) highlighted the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions using ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates, suggesting a pathway for creating diverse pyrimidine derivatives for further pharmacological evaluation (Eynde et al., 2001).
Covalent Hydration and Synthesis
Matsumoto et al. (1980) described the synthesis and covalent hydration of 4H-Pyrimido [1, 6-α] pyrimidines, demonstrating the chemical versatility of pyrimidine derivatives in synthesizing stable covalent hydrates, which could be significant in developing novel compounds with unique physical or chemical properties (Matsumoto et al., 1980).
Derivative Synthesis
Mohamed (2021) explored the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, offering insights into the reaction processes for creating ethyl iminothiazolopyridine-4-carboxylate and related compounds. This study contributes to the field by presenting new pathways for synthesizing thiazolopyridine derivatives with potential biological activities (Mohamed, 2021).
Properties
IUPAC Name |
ethyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-12(15)10-6-9(7-16-2)13-11(14-10)8-4-5-8/h6,8H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZPCMWUVCMJTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)COC)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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